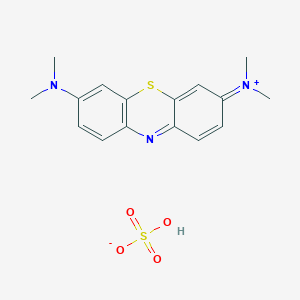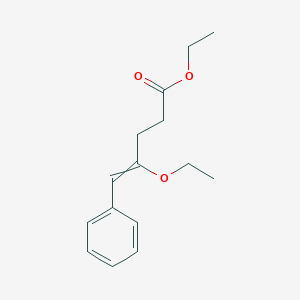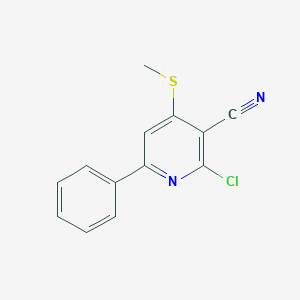
7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and properties, making it a subject of interest in synthetic chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate typically involves multi-step organic reactions. One common method includes the reaction of phenothiazine with dimethylamine under controlled conditions to introduce the dimethylamino group. This is followed by further reactions to form the iminium ion and subsequent treatment with sulfuric acid to obtain the hydrogen sulfate salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium ion to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also interacts with various enzymes and proteins, affecting their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound with similar structural features.
Dimethylaminophenothiazine: A derivative with comparable chemical properties.
Phenothiazine Sulfate: Another sulfate salt with related applications.
Uniqueness
7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium hydrogen sulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable iminium ions and interact with biological macromolecules sets it apart from other similar compounds.
Propriétés
Numéro CAS |
91223-87-9 |
|---|---|
Formule moléculaire |
C16H19N3O4S2 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C16H18N3S.H2O4S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-5(2,3)4/h5-10H,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
CPXYIZVLOXCIKT-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)


![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)


![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
